1-(2-Chloroethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

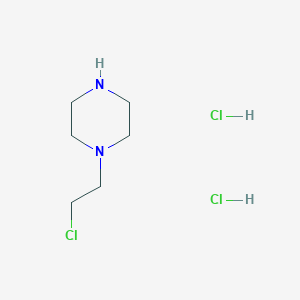

1-(2-chloroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVYMGYPDSGTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Bis(2-Chloroethyl)amine Hydrochloride with Primary Amines

The reaction between bis(2-chloroethyl)amine hydrochloride (HN1) and primary amines under controlled thermal conditions is a well-established method for synthesizing piperazine derivatives. For example, in the preparation of 1-(2,3-dichlorophenyl)piperazine hydrochloride, 2,3-dichloroaniline undergoes cyclization with HN1 at 120–220°C without solvents, yielding a piperazine ring via nucleophilic substitution. Adapting this pathway for 1-(2-chloroethyl)piperazine dihydrochloride would require substituting 2,3-dichloroaniline with a primary amine containing a chloroethyl group.

Critical Parameters:

-

Temperature: Optimal cyclization occurs at 160–200°C, with higher temperatures reducing reaction time but increasing decomposition risks.

-

Molar Ratios: A 1:1.6–2.0 ratio of amine to HN1 maximizes yield (59.5–65.6% in analogous reactions).

-

Solvent-Free Conditions: Eliminating solvents reduces waste and simplifies purification, though it demands precise temperature control.

Industrial-Scale Optimization Strategies

Solvent Selection and Waste Management

Patent CN102807536B highlights the use of protonic solvents (e.g., methanol, isopropanol) for post-reaction crystallization, achieving 99.5–99.7% purity. For this compound, a mixed methanol/water (10:1) system could effectively remove unreacted starting materials and byproducts.

Waste Mitigation:

Catalytic Advances in Piperazine Functionalization

Recent studies on triethylenediamine (DABCO) synthesis reveal that piperazine derivatives can be stabilized using non-polar solvents like dichloromethane during alkylation. For chloroethyl derivatives, this approach minimizes side reactions and improves yield:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Dichloromethane | 100 | 3 | 72.3 | 98.9 |

| Water | 78 | 6.5 | 68.1 | 99.2 |

| Ethanol | 40 | 2 | 65.8 | 98.5 |

Table 1: Comparative solvent effects on piperazine alkylation yields.

Challenges in Purification and Quality Control

Recrystallization Techniques

High-purity this compound (>99%) necessitates multi-stage recrystallization. Patent CN103254153B demonstrates that cooling crude products in methanol/water (10:1) to 10–18°C removes hydrophobic impurities, while subsequent washes with cold ethanol eliminate residual salts.

Key Metrics:

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard for purity assessment. For example, 1-(2,3-dichlorophenyl)piperazine hydrochloride batches showed 99.62% purity under the following conditions:

-

Column: C18 reverse-phase (4.6 × 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile/0.1% phosphoric acid (70:30).

-

Flow Rate: 1.0 mL/min.

Chemical Reactions Analysis

1-(2-Chloroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.

Cyclization Reactions: The compound can be used in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-Chloroethyl)piperazine dihydrochloride has been extensively studied for its applications in various fields:

1. Medicinal Chemistry:

- Anticancer Activity: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. This mechanism is particularly valuable in developing targeted cancer therapies .

- Antimicrobial Properties: Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest its potential use in treating infections .

2. Biochemical Research:

- Enzyme Inhibition Studies: The compound is used to investigate enzyme inhibition mechanisms, particularly involving cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions can aid in predicting drug interactions and toxicity .

- Receptor Binding Studies: Its interaction with GABA receptors provides insights into neurotransmission pathways, making it a useful tool for studying neurological disorders.

3. Industrial Applications:

- Synthesis of Pharmaceuticals and Agrochemicals: It serves as a building block in synthesizing various pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents .

- Polymer Production: The compound is also utilized in producing specialized polymers, enhancing material properties for industrial applications.

Case Studies

Case Study 1: Anticancer Research

A study explored the efficacy of this compound derivatives against several cancer cell lines. The results indicated that modifications to the piperazine ring could enhance cytotoxicity, leading to further investigations into structure-activity relationships (SAR) for optimizing anticancer properties .

Case Study 2: Antimicrobial Activity

Research conducted on various synthesized piperazine derivatives revealed that certain modifications significantly improved antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural variations in enhancing biological activity, paving the way for new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)piperazine dihydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids . This can lead to the inhibition of enzyme activity and disruption of cellular processes. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Structural Insights :

- Chloroethyl vs. Aryl Groups : The chloroethyl group in this compound enhances reactivity for nucleophilic substitutions, whereas aryl groups (e.g., 5-chloro-2-methoxyphenyl) improve receptor binding affinity, as seen in 5-HT1B agonists .

- Bulkier Substituents : Buclizine and chlorbenzoxamine feature bulky aromatic substituents, which enhance antihistamine activity by stabilizing interactions with histamine H₁ receptors .

Biological Activity

1-(2-Chloroethyl)piperazine dihydrochloride is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a piperazine ring substituted with a chloroethyl group, allows it to function as an alkylating agent, which has implications for its use in drug development and therapeutic applications.

- Molecular Formula : C6H15Cl3N2

- Molecular Weight : 221.56 g/mol

- IUPAC Name : 1-(2-chloroethyl)piperazine; dihydrochloride

The biological activity of this compound primarily arises from its ability to act as an alkylating agent. This mechanism involves the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to potential disruptions in cellular processes. The compound has been shown to interact with various molecular targets, influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study screened various piperazine derivatives against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The results indicated that many synthesized compounds showed promising antibacterial and antifungal activities .

| Organism | Activity Detected |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is believed to influence neurotransmitter systems, particularly in the context of central nervous system disorders. For instance, studies have explored its potential as a therapeutic agent in models of Parkinson's disease, where it exhibited neuroprotective properties .

Synthesis and Derivatives

This compound can be synthesized through the alkylation of piperazine with 2-chloroethyl chloride. This synthesis can be optimized using various solvents and reaction conditions to improve yield and purity .

Synthetic Route Overview

- Starting Material : Piperazine

- Reagent : 2-Chloroethyl chloride

- Solvent : Methanol or ethanol under reflux conditions

Case Study 1: Antibacterial Screening

In a study published in ACG Publications, researchers synthesized several piperazine derivatives including this compound. These compounds were screened for antibacterial activity against a panel of pathogens. The results indicated that modifications on the piperazine ring could enhance antimicrobial efficacy .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperazine derivatives in animal models of Parkinson's disease. The study highlighted how certain modifications to the piperazine structure could lead to improved outcomes in neuroprotection, suggesting that this compound might serve as a lead compound for further development .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1-(2-Chloroethyl)piperazine dihydrochloride with high purity?

Methodological Answer:

-

Synthesis :

- Alkylation : React piperazine with 2-chloroethyl chloride under controlled alkaline conditions (pH 9–11) to form 1-(2-chloroethyl)piperazine. Use anhydrous solvents (e.g., THF) to minimize hydrolysis .

- Salt Formation : Treat the free base with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt. Optimize stoichiometry (2:1 HCl ratio) to ensure complete protonation .

- Purification : Use recrystallization (ethanol/water mixture) or centrifugation to remove unreacted starting materials and byproducts .

-

Characterization :

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₄H₁₂Cl₂N₂ | |

| Molecular Weight | 159.057 g/mol | |

| Melting Point | 210–214°C (decomposes) | |

| Solubility | Soluble in DMSO, water (5 mg/mL) |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation. Desiccate with silica gel to avoid moisture absorption .

- Handling : Use inert atmospheres (N₂/Ar) during weighing to minimize oxidation. For aqueous solutions, adjust pH to 3–4 with dilute HCl to enhance stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data when using orthogonal analytical methods (e.g., HPLC vs. TLC)?

Methodological Answer:

Q. What strategies are effective for identifying and mitigating impurities/byproducts during synthesis?

Methodological Answer:

- Common Impurities :

- Mitigation :

Q. How can structure-activity relationship (SAR) studies be designed using this compound for pharmacological applications?

Methodological Answer:

- SAR Design :

- Biological Testing :

Q. Table 2: Key Derivatives and Their Applications

| Derivative | Application | Reference |

|---|---|---|

| Trimetazidine dihydrochloride | Anti-ischemic agent | |

| Meclizine dihydrochloride | Antiemetic/antihistamine | |

| 1-(3-Chlorophenyl)piperazine dihydrochloride | Serotonin receptor modulator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.